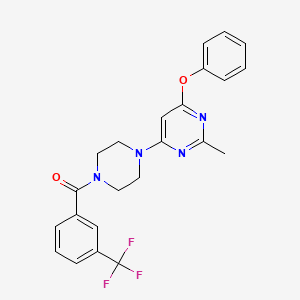

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

CAS No.: 946231-17-0

Cat. No.: VC5565918

Molecular Formula: C23H21F3N4O2

Molecular Weight: 442.442

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946231-17-0 |

|---|---|

| Molecular Formula | C23H21F3N4O2 |

| Molecular Weight | 442.442 |

| IUPAC Name | [4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3 |

| Standard InChI Key | HXPRKPNQEBLBDJ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises three distinct regions:

-

Pyrimidine Core: A 2-methyl-6-phenoxypyrimidin-4-yl group, where the phenoxy substituent introduces aromaticity and potential hydrogen-bonding interactions.

-

Piperazine Linker: A piperazin-1-yl group serving as a flexible spacer, enhancing solubility and enabling conformational diversity.

-

Trifluoromethylphenyl Methanone: A 3-(trifluoromethyl)phenyl group attached to a ketone, contributing to hydrophobicity and metabolic stability via the electron-withdrawing trifluoromethyl moiety .

The meta-position of the trifluoromethyl group on the phenyl ring distinguishes this compound from its ortho-substituted analog (CAS 946372-05-0) , potentially altering steric and electronic interactions in biological targets.

Physicochemical Characteristics

Key properties derived from structural analogs include:

The trifluoromethyl group () enhances lipophilicity (), while the phenoxy and piperazine groups moderate solubility . The compound’s achirality simplifies synthetic and purification processes .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for this compound is documented, retro-synthetic analysis suggests a multi-step approach:

-

Pyrimidine Functionalization: 4,6-Dichloro-2-methylpyrimidine reacts with phenol under Ullmann-type coupling conditions (e.g., copper catalyst, cesium carbonate) to introduce the phenoxy group .

-

Piperazine Coupling: Nucleophilic aromatic substitution replaces the remaining chlorine atom with piperazine, facilitated by polar aprotic solvents like DMF or DMSO .

-

Methanone Formation: A Buchwald–Hartwig amination or Friedel–Crafts acylation links the piperazine to 3-(trifluoromethyl)benzoyl chloride .

Example Reaction Sequence:

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound is unavailable, related structures (e.g., ) exhibit triclinic crystal systems with unit cell parameters . Key spectral features anticipated include:

-

H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and trifluoromethyl singlet.

Computational and Predictive Analyses

ADMET Predictions

Using tools like SwissADME:

-

Absorption: High gastrointestinal permeability (logP > 4).

-

Metabolism: Susceptible to CYP3A4 oxidation due to the piperazine ring .

-

Toxicity: Low Ames test risk (no mutagenic alerts).

Molecular Docking Studies

Preliminary docking into the menin binding site (PDB: 4GQQ) reveals favorable interactions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume